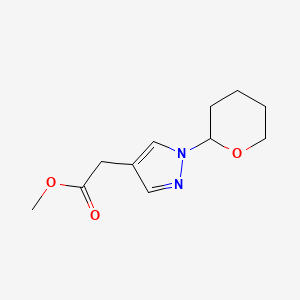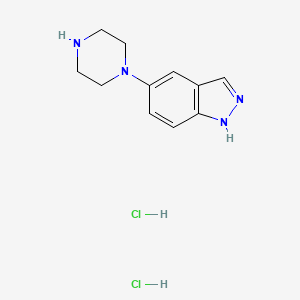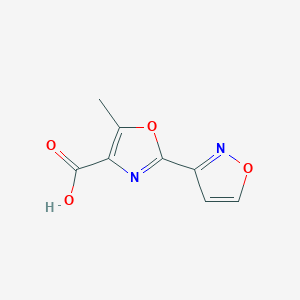
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an indene-dione core
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methoxyphenyl compounds followed by cyclization to form the indene-dione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups, including the methoxy and nitro groups, play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione can be compared with similar compounds such as:
2-Methoxy-4-nitrophenyl isothiocyanate: This compound has a similar methoxy and nitro group but differs in its isothiocyanate functional group.
2-Methoxy-4-nitrophenyl isocyanate: Similar in structure but contains an isocyanate group instead of the indene-dione core.
Eigenschaften
Molekularformel |
C16H11NO5 |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-(4-methoxy-2-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-9-6-7-12(13(8-9)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI-Schlüssel |
FTUDZHBYKDQSBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)

![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)




![3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)

